molecular formula C19H20N4O3 B11372944 5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11372944
M. Wt: 352.4 g/mol
InChI Key: DXPWLPJOCHETTL-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde and a suitable base.

    Attachment of the methoxybenzyl and methylphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the mechanisms of enzyme inhibition and protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the 4-methylphenyl group. This group can influence the compound’s binding affinity to enzymes and its overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]-2-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-13-6-8-15(9-7-13)23-21-17(12-24)18(22-23)19(25)20-11-14-4-3-5-16(10-14)26-2/h3-10,24H,11-12H2,1-2H3,(H,20,25)

InChI Key

DXPWLPJOCHETTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC(=CC=C3)OC)CO

Origin of Product

United States

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